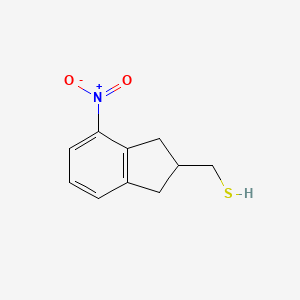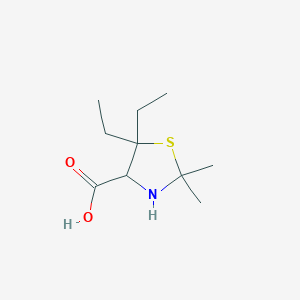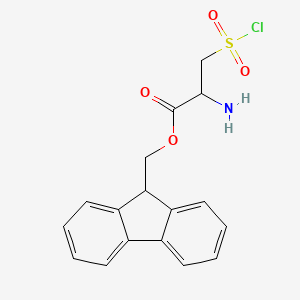
2-Fmoc-amino ethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fmoc-amino ethanesulfonyl chloride: is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during chemical reactions . This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis (SPPS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fmoc-amino ethanesulfonyl chloride typically involves the radical addition of N-Fmoc allylamine and xanthates, followed by oxidative chlorination with N-chlorosuccinimide and hydrochloric acid . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fmoc-amino ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield sulfonamides or sulfonate esters.
Oxidation Reactions: Produce sulfonic acids.
Reduction Reactions: Result in sulfinic acids.
Aplicaciones Científicas De Investigación
2-Fmoc-amino ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of sulfonopeptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Fmoc-amino ethanesulfonyl chloride primarily involves the protection of amine groups during chemical synthesis. The Fmoc group is introduced to the amine group, protecting it from unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This process is crucial in solid-phase peptide synthesis, where the stepwise assembly of peptides requires selective protection and deprotection of functional groups .
Comparación Con Compuestos Similares
Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Used for protecting amine groups in organic synthesis.
Fmoc-OSu (9-Fluorenylmethylsuccinimidyl carbonate): Another reagent for introducing the Fmoc group.
Fmoc-azide (9-Fluorenylmethyloxycarbonyl azide): Used for Fmoc protection under different conditions.
Uniqueness: 2-Fmoc-amino ethanesulfonyl chloride is unique due to its sulfonyl chloride group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of sulfonopeptides and other sulfonamide-containing compounds .
Propiedades
Fórmula molecular |
C17H16ClNO4S |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 2-amino-3-chlorosulfonylpropanoate |
InChI |
InChI=1S/C17H16ClNO4S/c18-24(21,22)10-16(19)17(20)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2 |
Clave InChI |
MKIMMLAKRPUKFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CS(=O)(=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

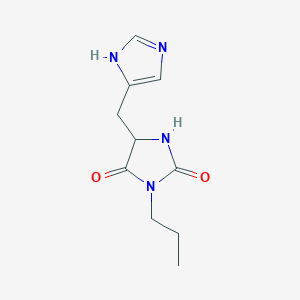

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)


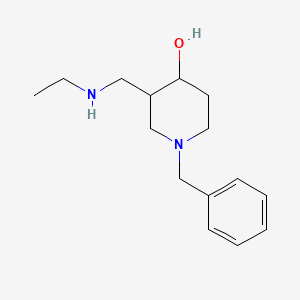


![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
